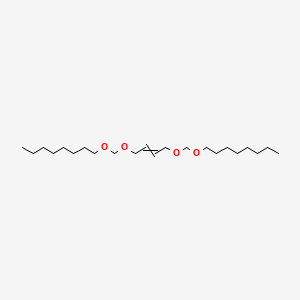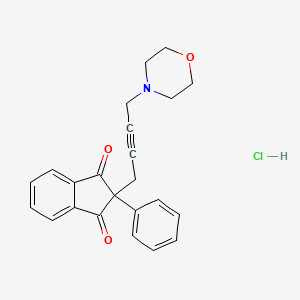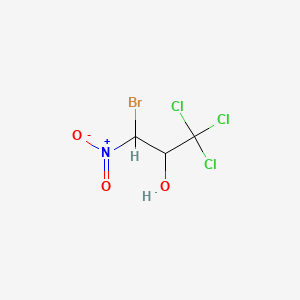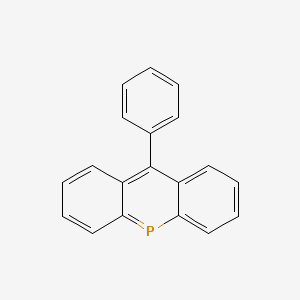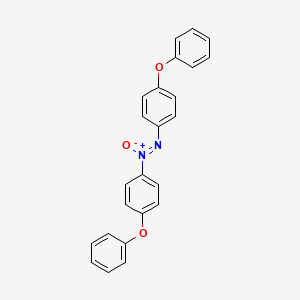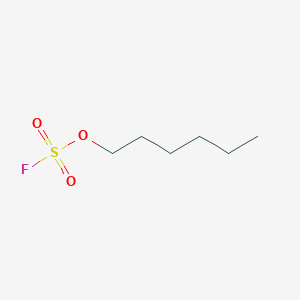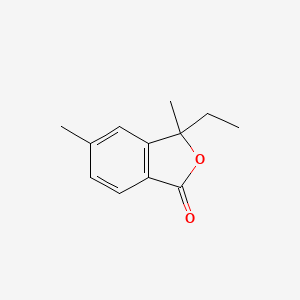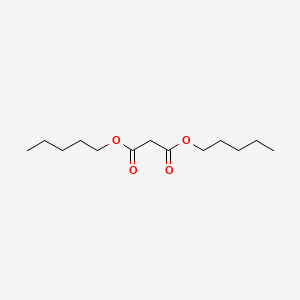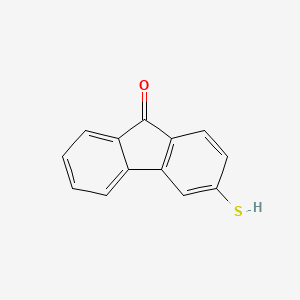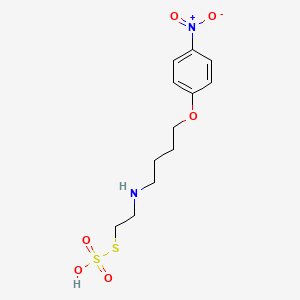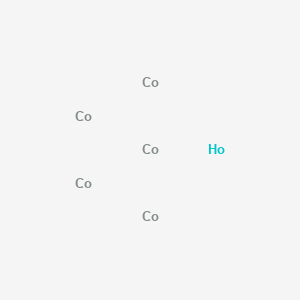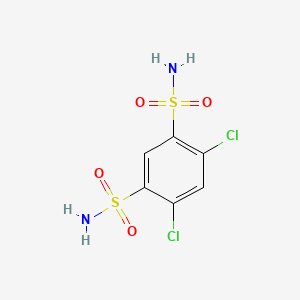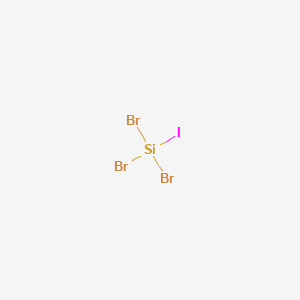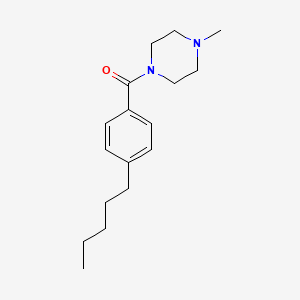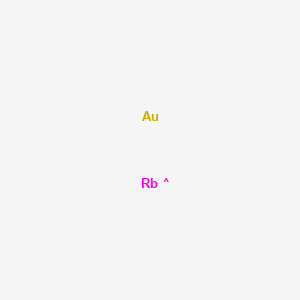
Gold;rubidium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold-rubidium compounds are a unique class of intermetallic compounds formed between gold (Au) and rubidium (Rb). These compounds are of significant interest due to their unique properties and potential applications in various fields, including materials science, chemistry, and electronics. The combination of gold, a noble metal, with rubidium, an alkali metal, results in compounds with intriguing chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold-rubidium compounds can be synthesized through various methods, including direct combination of the elements, metallothermic reduction, and solvent extraction. One common method involves the direct reaction of gold and rubidium at high temperatures. For example, gold and rubidium can be heated together in a vacuum or inert atmosphere to form intermetallic compounds such as AuRb, Au₂Rb, and Au₅Rb .
Industrial Production Methods: Industrial production of gold-rubidium compounds often involves the metallothermic reduction process. In this method, rubidium chloride is reduced using a more reactive metal such as calcium or magnesium to produce metallic rubidium, which then reacts with gold to form the desired compound . Another method involves solvent extraction, where rubidium is extracted from gold waste using specific solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions: Gold-rubidium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both gold and rubidium.
Common Reagents and Conditions:
Oxidation: Gold-rubidium compounds can be oxidized in the presence of oxygen to form oxides such as Au₂O₃ and Rb₂O.
Major Products:
Aplicaciones Científicas De Investigación
Gold-rubidium compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which gold-rubidium compounds exert their effects is complex and involves multiple pathways:
Molecular Targets: These compounds can interact with various molecular targets, including enzymes and cellular receptors, influencing biological processes.
Pathways Involved: The pathways involved often include redox reactions, where the compounds act as electron donors or acceptors, modulating cellular functions.
Comparación Con Compuestos Similares
Gold-rubidium compounds can be compared with other intermetallic compounds involving gold and alkali metals, such as gold-sodium (AuNa) and gold-potassium (AuK) compounds:
Propiedades
Número CAS |
12512-22-0 |
|---|---|
Fórmula molecular |
AuRb |
Peso molecular |
282.434 g/mol |
Nombre IUPAC |
gold;rubidium |
InChI |
InChI=1S/Au.Rb |
Clave InChI |
CISPJLJGAIWZBZ-UHFFFAOYSA-N |
SMILES canónico |
[Rb].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


